Benzocaine-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

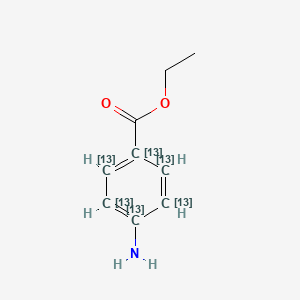

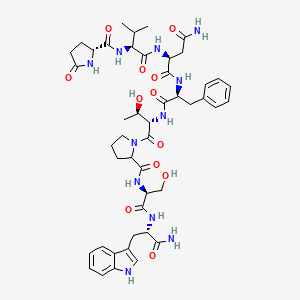

Benzocaine-13C6 is a compound with the molecular formula C9H11NO2 . It is also known as ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . It is a local anesthetic used in pain control management, and it is in the ester local anesthetic class of medications .

Synthesis Analysis

Benzocaine can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The polymorphs of benzocaine were obtained by means of techniques commonly used for the preparation of various pharmaceutical dosage forms: ball milling, micro milling, and cryogenic grinding .Molecular Structure Analysis

The molecular weight of Benzocaine-13C6 is 171.15 g/mol . The IUPAC name is ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Chemical Reactions Analysis

Benzocaine’s structural polymorphism (forms I, II, III) influences its solubility, apparent solubility, and chemical stability . These are vital parameters for preformulation and formulation work . Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives .Physical And Chemical Properties Analysis

Benzocaine-13C6 has a molecular weight of 171.15 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 171.09910761 g/mol .作用機序

Benzocaine functions by reversibly binding to and inhibiting sodium channels in the neuronal cell membrane . It first enters the cell in a nonionized form and then becomes ionized after traversing the membrane bilayer . Its ionized form then binds to the alpha subunit, inhibiting voltage-gated sodium channels .

将来の方向性

特性

IUPAC Name |

ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-LSYAIDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)